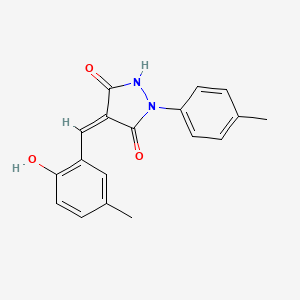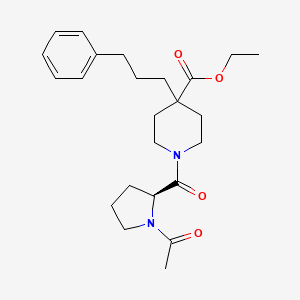
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide involves the inhibition of several key enzymes involved in cancer cell growth and survival. Specifically, N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and block the cell cycle. Additionally, N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, future research could explore the potential of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide in other disease settings, such as inflammatory diseases and neurodegenerative disorders. Finally, future research could focus on optimizing the synthesis and formulation of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide for improved efficacy and safety.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide involves the reaction of 3,4-dichloroaniline with 2-furoylhydrazine followed by the addition of a carboxylic acid derivative. This reaction yields N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide as a white crystalline solid with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(furan-2-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c13-8-4-3-7(6-9(8)14)15-12(19)17-16-11(18)10-2-1-5-20-10/h1-6H,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPYMBHQCOPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![1-(2-fluorophenyl)-4-({3-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B5148208.png)
![2'-amino-7'-methyl-5-nitro-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B5148229.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide](/img/structure/B5148230.png)
methyl]amine](/img/structure/B5148233.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)
![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)

